![molecular formula C20H19NO5 B1393059 ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate CAS No. 100840-55-9](/img/structure/B1393059.png)
ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Overview
Description
Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate is a chemical compound with the molecular formula C21H15NO4 . It was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The compound exhibits interesting structural features and potential biological activities.
Synthesis Analysis
The synthesis of this compound involves the reduction of a Schiff base formed between acenaphthenequinone and ethyl-4-aminobenzoate. The reduction process yields the final product, ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate .
Molecular Structure Analysis
The compound’s molecular structure consists of a 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system connected to a benzene ring via a propoxy group. The dihedral angle between these two ring systems is approximately 75.08° . The compound’s planarity and functional groups contribute to its potential biological activity.
Scientific Research Applications
Pharmaceutical Research: Amlodipine Impurity Profiling
This compound is identified as an impurity in the synthesis of Amlodipine , a widely used cardiovascular drug . Its identification and quantification are crucial for drug purity and efficacy, making it a significant focus in pharmaceutical research.
Organic Synthesis: Intermediate for Complex Molecules
The structure of ethyl 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate suggests its utility as an intermediate in the synthesis of complex organic molecules. Its reactive sites are suitable for further chemical modifications, which can be exploited in creating new compounds with potential therapeutic properties .
Cancer Research: Potential Anticancer Activity
Compounds containing the 1,3-dioxoisoindol moiety have been explored for their anticancer activities. This particular ester could be a candidate for screening in cancer pharmacology to assess its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells .
properties
IUPAC Name |
ethyl 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-25-20(24)14-8-10-15(11-9-14)26-13-5-12-21-18(22)16-6-3-4-7-17(16)19(21)23/h3-4,6-11H,2,5,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLWFMZJNBGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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